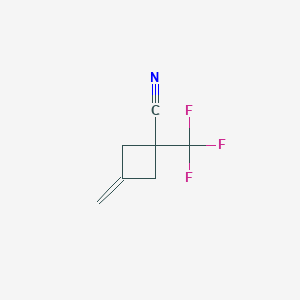
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C7H6F3N and a molecular weight of 161.12 g/mol . It is characterized by the presence of a trifluoromethyl group and a nitrile group attached to a cyclobutane ring. This compound is primarily used in research and development settings, particularly in the field of pharmaceutical testing .
准备方法
The synthesis of 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile involves several steps. One common method includes the reaction of a suitable cyclobutane precursor with trifluoromethylating agents under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, resulting in the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
科学研究应用
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The nitrile group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
相似化合物的比较
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
属性
分子式 |
C7H6F3N |
|---|---|
分子量 |
161.12 g/mol |
IUPAC 名称 |
3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H6F3N/c1-5-2-6(3-5,4-11)7(8,9)10/h1-3H2 |
InChI 键 |
AEKCXHAMCVJMIP-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC(C1)(C#N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid](/img/structure/B13496528.png)
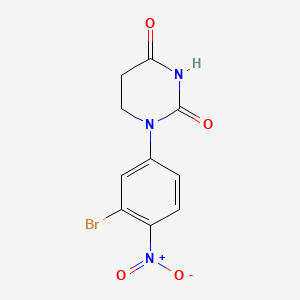
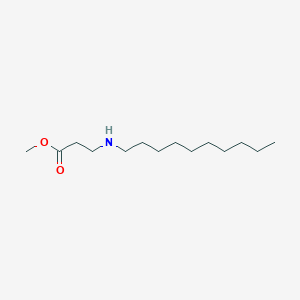
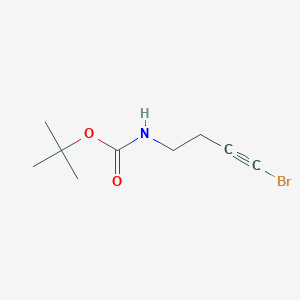

![1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496543.png)

![6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
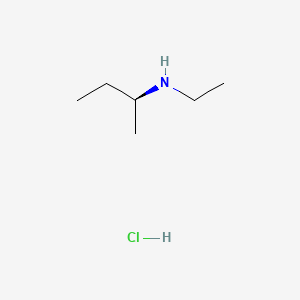

![3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496586.png)
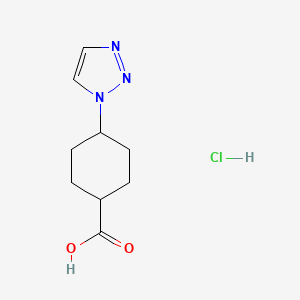
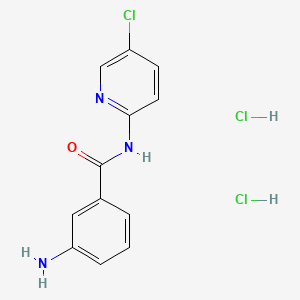
![tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13496617.png)
